8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indolizine Core: Starting with a pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group can be attached through nucleophilic substitution reactions using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and nitrophenylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the nitrophenylamino group.
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group.
8-Benzenesulfonyl-6-amino-2,3-dihydro-1H-indolizin-5-one: Contains an amino group instead of a nitrophenylamino group.
Uniqueness
The combination of the benzenesulfonyl and nitrophenylamino groups in 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one imparts unique chemical properties, making it distinct from other similar compounds
Biological Activity
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 612065-26-6, belongs to the indolizinone class and features a complex structure that includes a benzenesulfonyl group and a nitrophenylamino moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C20H17N3O5S
- Molecular Weight : 411.43 g/mol
- Structure : The compound's unique structure contributes to its reactivity and biological activity, particularly due to the presence of functional groups such as sulfonyl and nitro.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth effectively, making it a candidate for further development as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colorectal) | 0.70 |
MDA-MB-231 (Breast) | 0.80 |
HeLa (Cervical) | 1.50 |
These values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potency in targeting cancer cells .
The mechanism underlying the antiproliferative effects of this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, studies suggest that it may act as an inhibitor of protein kinases, which are critical regulators of cell cycle progression and survival . The binding affinity of the compound to these targets enhances its efficacy in reducing tumor growth.
Case Studies
Several studies have investigated the biological activity of related compounds within the indolizinone class, providing insights into structure-activity relationships (SAR). For instance:
- Study on Indolizinone Derivatives : A series of indolizinone derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with similar structural features to this compound exhibited varying degrees of antiproliferative activity, highlighting the importance of functional group substitutions in enhancing biological efficacy .
- In Vivo Models : Preliminary in vivo studies using animal models have shown promising results for compounds in this class, suggesting potential for translation into clinical settings. These studies are essential for assessing the therapeutic index and safety profile of the compound .
Properties
CAS No. |
612065-26-6 |
---|---|
Molecular Formula |
C20H17N3O5S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17N3O5S/c24-20-17(21-14-8-10-15(11-9-14)23(25)26)13-19(18-7-4-12-22(18)20)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,21H,4,7,12H2 |
InChI Key |
JQQVWQJSKRBUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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